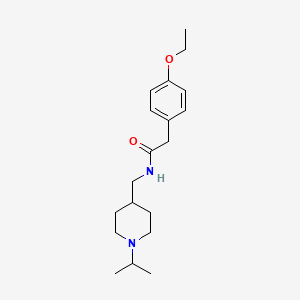

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

説明

This compound is an acetamide derivative featuring a 4-ethoxyphenyl group attached to the methylene carbon and a (1-isopropylpiperidin-4-yl)methyl substituent on the nitrogen. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in oncology or neurology .

特性

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-4-23-18-7-5-16(6-8-18)13-19(22)20-14-17-9-11-21(12-10-17)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWHUUPREZMTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : 2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

- Molecular Formula : C_{20}H_{30}N_{2}O_{2}

- Molecular Weight : 342.47 g/mol

Research indicates that the biological activity of 2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide may involve several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to act as a potent inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in gene regulation and cancer progression. This inhibition can lead to demethylation of oncogenes, potentially reversing tumorigenesis .

- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that the compound may induce cell cycle arrest in cancer cell lines, leading to increased apoptosis through caspase activation pathways. This effect has been observed in various human cancer cell lines .

Biological Activity

The biological activity of 2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide has been evaluated in several studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported in the range of 0.5 to 5 µM, indicating strong anti-cancer properties .

Table: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL60 (Leukemia) | 0.31 |

| KB (Epidermal Carcinoma) | 0.75 |

| HCT116 (Colorectal Cancer) | 1.20 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on HL60 Cells : A study demonstrated that treatment with 2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide led to significant apoptosis in HL60 cells, with activation of caspases confirming the apoptotic pathway .

- Mechanistic Insights : Further investigations revealed that the compound disrupts mitochondrial membrane potential, leading to mitochondrial dysfunction and subsequent cell death .

化学反応の分析

Oxidation Reactions

The ethoxyphenyl group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) selectively target the methoxy or ethoxy substituents:

-

Reaction : Cleavage of the ethoxy group to form a phenolic derivative.

-

Conditions : Acidic or basic aqueous KMnO₄ at 60–80°C.

-

Product : 2-(4-Hydroxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide .

Example Reaction Pathway:

Reduction Reactions

The acetamide functional group can be reduced to a primary amine:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Conditions : Reflux for 4–6 hours under inert atmosphere.

-

Product : 2-(4-Ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)ethylamine .

Mechanism :

Nucleophilic Substitution

The piperidine nitrogen and acetamide carbonyl are sites for substitution:

| Target Site | Reagent | Product | Conditions |

|---|---|---|---|

| Piperidine N-H | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt | K₂CO₃, DMF, 50°C, 12 h |

| Acetamide carbonyl | Amines (e.g., NH₃) | Urea derivative | THF, RT, 24 h |

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

Product: 2-(4-Ethoxyphenyl)acetic acid and 1-isopropylpiperidin-4-ylmethanamine.

-

Basic Hydrolysis :

Cycloaddition and Multicomponent Reactions

The piperidine ring participates in cycloadditions for heterocycle synthesis:

-

Example : Ir-catalyzed 1,3-dipolar cycloaddition with isocyanides yields oxazole derivatives .

-

Conditions : IrCl(CO)(PPh₃)₂ catalyst, TMDS (tetramethyldisiloxane), 1,2-diethoxyethane, 30°C .

Key Product :

Research Findings

-

Anticancer Potential : Derivatives synthesized via cycloaddition exhibit cytotoxicity against hypopharyngeal tumor cells (FaDu line), surpassing bleomycin in apoptosis induction .

-

Enzyme Inhibition : Structural analogs demonstrate IKKβ inhibition, relevant for NF-κB pathway modulation in cancer .

Mechanistic Insights

類似化合物との比較

Structural Similarities and Variations

The following compounds share key structural motifs with the target molecule:

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group (common in 4b and 3c-I/3c-A) increases hydrophobicity compared to methoxy (e.g., ) or pyrimidine (e.g., ) groups.

- Piperidine Modifications : The target compound’s isopropyl-piperidine group contrasts with methoxymethyl-piperidine () and phenylethyl-piperidine (), which may alter steric bulk and metabolic pathways.

- Tautomerism : Compound 3c-I/3c-A exists as a 1:1 tautomeric mixture, a feature absent in the target compound, suggesting differences in stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。